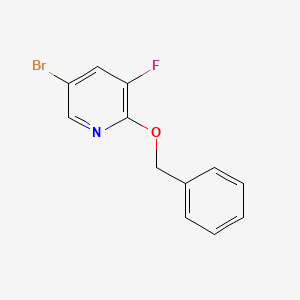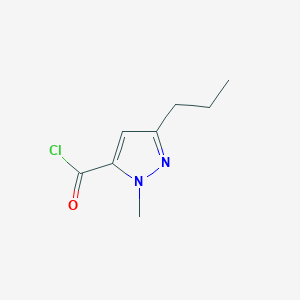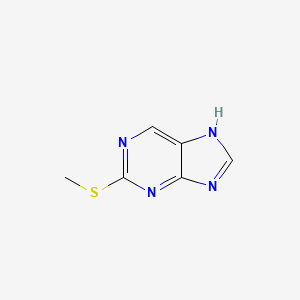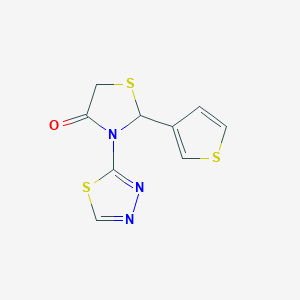
5-Bromo-3-fluoro-2-benzoxy-pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-3-fluoro-2-benzoxy-pyridine is a heterocyclic compound that contains both bromine and fluorine atoms attached to a pyridine ring.
Vorbereitungsmethoden
The synthesis of 5-Bromo-3-fluoro-2-benzoxy-pyridine typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the bromination and fluorination of a pyridine derivative, followed by benzoxylation. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired substitution patterns .
Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure the scalability and efficiency of the production process .
Analyse Chemischer Reaktionen
5-Bromo-3-fluoro-2-benzoxy-pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can undergo oxidation to form different oxidized products or reduction to remove the halogen atoms.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules, often using palladium or other metal catalysts.
Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and metal catalysts. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
5-Bromo-3-fluoro-2-benzoxy-pyridine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Agrochemicals: The compound is used in the development of pesticides and herbicides due to its ability to interact with biological targets in pests and weeds.
Material Science: It is used in the synthesis of advanced materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 5-Bromo-3-fluoro-2-benzoxy-pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and fluorine atoms enhances its binding affinity and specificity towards these targets. The compound can modulate various biochemical pathways, leading to its desired effects in medicinal or agricultural applications .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 5-Bromo-3-fluoro-2-benzoxy-pyridine include other halogenated pyridine derivatives, such as:
- 5-Bromo-2-fluoro-3-methoxy-pyridine
- 3-Bromo-5-fluoro-2-methoxy-pyridine
- 2-Bromo-3-fluoro-5-methoxy-pyridine
These compounds share similar structural features but differ in the position and type of substituents on the pyridine ring. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Eigenschaften
Molekularformel |
C12H9BrFNO |
|---|---|
Molekulargewicht |
282.11 g/mol |
IUPAC-Name |
5-bromo-3-fluoro-2-phenylmethoxypyridine |
InChI |
InChI=1S/C12H9BrFNO/c13-10-6-11(14)12(15-7-10)16-8-9-4-2-1-3-5-9/h1-7H,8H2 |
InChI-Schlüssel |
URBJSQWESJZBSG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=N2)Br)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-[[(2,4-dioxo-1H-pyrimidin-5-yl)methyldisulfanyl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B14000288.png)

![Hydrazinecarboxamide, 2-[[4-(dimethylamino)phenyl]methylene]-](/img/structure/B14000297.png)

![5-([3-Amino-4-(4-methyl-1-piperazinyl)phenyl]sulfonyl)-2-(4-methyl-1-piperazinyl)phenylamine](/img/structure/B14000313.png)

![(5Z)-5-[2-(5-Chloro-2,4-dimethoxyphenyl)hydrazinylidene]-4-methyl-1,3-thiazol-2(5H)-imine](/img/structure/B14000320.png)






